molecular formula C12H17ClN2O2 B1402693 2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt CAS No. 1361115-82-3

2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt

Cat. No. B1402693
M. Wt: 256.73 g/mol
InChI Key: NXHUXIJXSPENKW-UHFFFAOYSA-N
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Description

The compound “2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt” is a complex organic molecule. It likely contains a bipyridinyl core (a structure with two pyridine rings), a chloro group (a chlorine atom), a methyl group (a carbon atom bonded to three hydrogen atoms), and a formic acid salt group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bipyridinyl core, the introduction of the methyl group, and the addition of the chloro group. The exact synthesis process would depend on the specific locations of these groups on the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridinyl core would likely contribute to the rigidity and planarity of the molecule, while the chloro, methyl, and formic acid salt groups could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. For example, the chloro group might make it susceptible to nucleophilic substitution reactions, while the formic acid salt group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the chloro, methyl, and formic acid salt groups could affect these properties in various ways .

Scientific Research Applications

Photocatalytic CO2 Reduction

Research has demonstrated the effectiveness of bipyridinium salts, including derivatives similar to the specified compound, in the photocatalytic reduction of CO2 to formic acid. These compounds act as electron carriers in systems consisting of water-soluble zinc porphyrin and formate dehydrogenase, indicating their potential in harnessing visible light for CO2 conversion into useful chemicals (Ikeyama & Amao, 2018).

Catalysis

In catalysis, bipyridinium salts are used to facilitate the interconversion between formic acid and H2/CO2, serving both as CO2 fixation and H2 storage materials. This application underscores their role in sustainable energy solutions, particularly in hydrogen storage and release systems (Himeda, Miyazawa, & Hirose, 2011).

Drug Delivery Systems

A study on the synthesis of a metal-organic framework (MOF) using bipyridine and formic acid highlights the potential of these compounds in drug delivery applications. The MOF demonstrated efficient loading and pH-sensitive release of 5-fluorouracil, a chemotherapeutic agent, indicating the utility of such frameworks in controlled drug release (Wang et al., 2020).

Material Science

In material science, bipyridinium salts contribute to the development of conjugated microporous polymers for the dehydrogenation of formic acid, showcasing their use in creating materials that can efficiently generate hydrogen, a clean energy carrier (Broicher et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. For example, if it’s highly reactive or if it breaks down into harmful substances, it could pose a risk .

properties

IUPAC Name

2-chloro-4-(1-methylpiperidin-4-yl)pyridine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.CH2O2/c1-14-6-3-9(4-7-14)10-2-5-13-11(12)8-10;2-1-3/h2,5,8-9H,3-4,6-7H2,1H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHUXIJXSPENKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC(=NC=C2)Cl.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt

CAS RN

1361115-82-3
Record name Formic acid, compd. with 2-chloro-4-(1-methyl-4-piperidinyl)pyridine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361115-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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